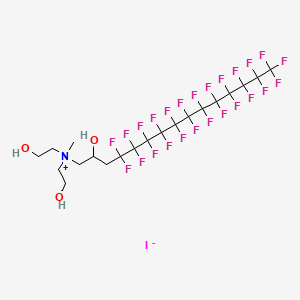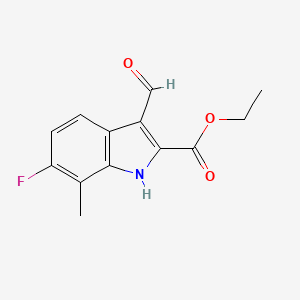
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide is a complex organic compound that features a bromophenyl group attached to an oxetane ring, which is further connected to a hydroxyacetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide typically involves multiple steps. One common approach starts with the preparation of 3-(3-bromophenyl)oxetane, which is then subjected to further reactions to introduce the hydroxyacetohydrazide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
科学的研究の応用
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specialized properties.
作用機序
The mechanism of action of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions, while the oxetane ring provides a rigid framework that can influence the compound’s binding affinity. The hydroxyacetohydrazide moiety can form hydrogen bonds, further stabilizing the compound’s interactions with its targets .
類似化合物との比較
Similar Compounds
3-(3-Bromophenyl)oxetane: Shares the oxetane and bromophenyl groups but lacks the hydroxyacetohydrazide moiety.
2-(3-(3-Bromophenyl)oxetan-3-yl)acetic acid: Similar structure but with an acetic acid group instead of hydroxyacetohydrazide.
Uniqueness
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide is unique due to the presence of the hydroxyacetohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C11H13BrN2O3 |
|---|---|
分子量 |
301.14 g/mol |
IUPAC名 |
2-[3-(3-bromophenyl)oxetan-3-yl]-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C11H13BrN2O3/c12-8-3-1-2-7(4-8)11(5-17-6-11)9(15)10(16)14-13/h1-4,9,15H,5-6,13H2,(H,14,16) |
InChIキー |
WDHBXJSJOOEIHI-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C2=CC(=CC=C2)Br)C(C(=O)NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B12839045.png)
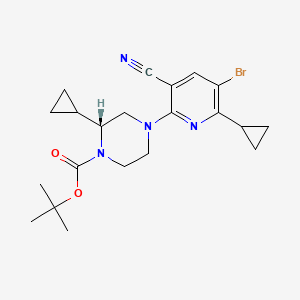


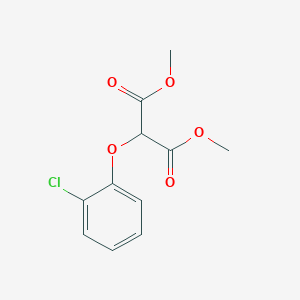
![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)
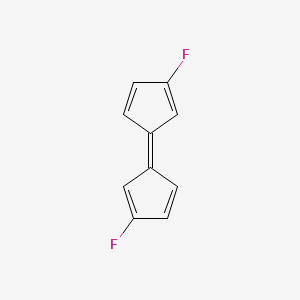
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
![3-Chloropyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B12839092.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)
![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)
